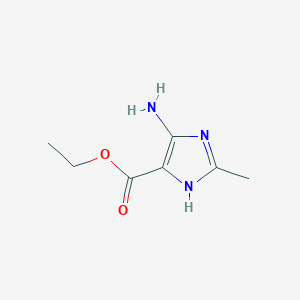

ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

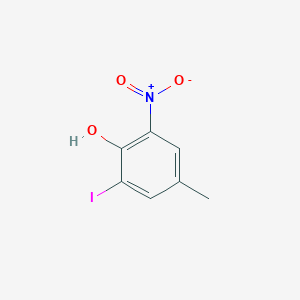

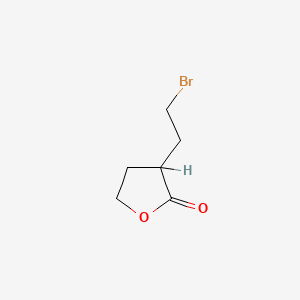

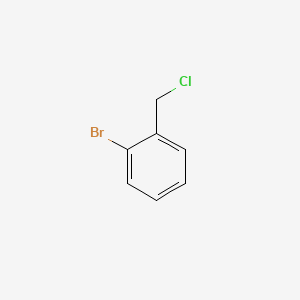

Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is a compound with the molecular formula C7H11N3O2 . It is part of the heterocyclic imidazole group, which is of interest in the field of coordination chemistry .

Molecular Structure Analysis

The molecular structure of ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate consists of seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms .Aplicaciones Científicas De Investigación

Synthetic Intermediate

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate could potentially be used as a synthetic intermediate. This means it can be used in the synthesis of other complex molecules, expanding its utility in various chemical reactions.

Regiocontrolled Synthesis

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles. They are key components to functional molecules that are used in a variety of everyday applications .

Anti-Tubercular Activity

Some imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Corrosion Inhibition

While not directly related to ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, it’s worth noting that similar compounds, such as Ethyl-2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylate, have been studied for their effects on corrosion inhibition . This suggests potential applications in materials science and engineering.

Drug Development

Given the wide range of biological activities exhibited by imidazole derivatives, they have become an important synthon in the development of new drugs . This makes ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate a valuable compound in pharmaceutical research and drug development.

Mecanismo De Acción

- Imidazole derivatives often interact with proteins, enzymes, or nucleic acids due to their structural versatility .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Action Environment

Propiedades

IUPAC Name |

ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10-4(2)9-5/h3,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSXLQGOMPVZPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336736 |

Source

|

| Record name | ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |

CAS RN |

32704-58-8 |

Source

|

| Record name | ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)